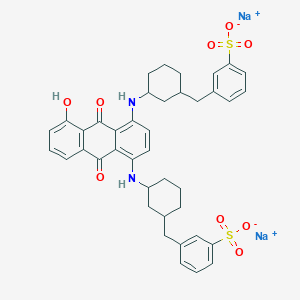
Acid Blue 175
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 175 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and is widely used in various industrial applications, including textiles, paper, and leather industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 175 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where the aromatic amine is diazotized using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with a coupling component, such as a phenol or naphthol derivative, under controlled pH and temperature conditions. The final product is then purified and dried for commercial use.
Chemical Reactions Analysis
Types of Reactions: Acid Blue 175 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the aromatic structure.
Reduction: Under reducing conditions, the azo bond in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Breakdown products of the aromatic structure.
Reduction: Aromatic amines.
Substitution: Sulfonated or nitrated derivatives of this compound.
Scientific Research Applications
Acid Blue 175 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the leather industry for dyeing leather products.
Mechanism of Action
The mechanism of action of Acid Blue 175 involves its ability to bind to specific substrates through ionic and hydrogen bonding interactions. The dye molecules interact with the target substrates, leading to a change in color, which is the basis for its use as a dye and indicator. The molecular targets and pathways involved include the binding of the dye to amino groups in proteins and other macromolecules.
Comparison with Similar Compounds
Acid Blue 113: Another acid dye with similar applications but different chemical structure.
Acid Blue 93: Known for its use in textile dyeing and similar chemical properties.
Acid Blue 25: Used in the textile industry with comparable dyeing properties.
Uniqueness: Acid Blue 175 is unique due to its specific shade of blue and its stability under various dyeing conditions. It also has a high affinity for protein fibers, making it particularly useful for dyeing wool and silk.
Properties
CAS No. |
69657-95-0 |
|---|---|
Molecular Formula |
C40H40N2Na2O9S2 |
Molecular Weight |
802.9 g/mol |
IUPAC Name |
disodium;3-[[3-[[5-hydroxy-9,10-dioxo-4-[[3-[(3-sulfonatophenyl)methyl]cyclohexyl]amino]anthracen-1-yl]amino]cyclohexyl]methyl]benzenesulfonate |
InChI |
InChI=1S/C40H42N2O9S2.2Na/c43-35-15-5-14-32-36(35)40(45)38-34(42-29-11-2-7-25(21-29)19-27-9-4-13-31(23-27)53(49,50)51)17-16-33(37(38)39(32)44)41-28-10-1-6-24(20-28)18-26-8-3-12-30(22-26)52(46,47)48;;/h3-5,8-9,12-17,22-25,28-29,41-43H,1-2,6-7,10-11,18-21H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
RIGCPQHRRMHRII-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(CC(C1)NC2=C3C(=C(C=C2)NC4CCCC(C4)CC5=CC(=CC=C5)S(=O)(=O)[O-])C(=O)C6=C(C3=O)C=CC=C6O)CC7=CC(=CC=C7)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


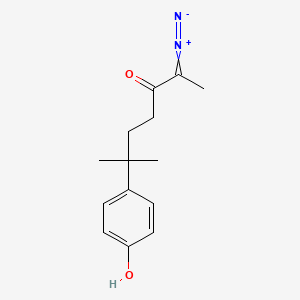
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

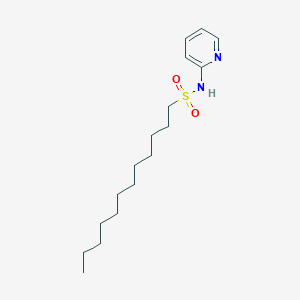
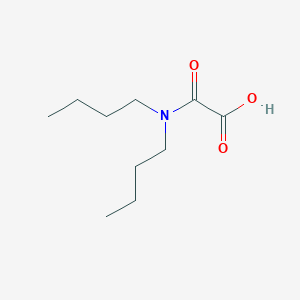
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
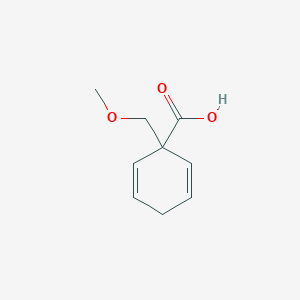
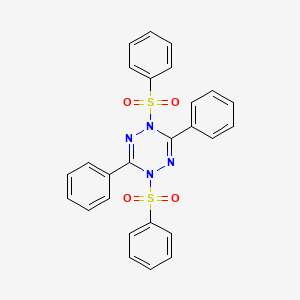
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
